2-Amino-5-chloropyrimidin-4(3H)-one
Overview
Description
2-Amino-5-chloropyrimidin-4(3H)-one is a heterocyclic organic compound with the molecular formula C4H4ClN3O It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Mechanism of Action
Target of Action
The primary target of 2-Amino-5-chloropyrimidin-4(3H)-one is a kinase . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various cellular functions such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .
Mode of Action
The compound interacts with its kinase target by facilitating the transfer of a radioactivity labeled phosphate moiety from the kinase to an acceptor substrate . This interaction alters the activity of the kinase, leading to changes in the phosphorylation state of the substrate .
Biochemical Analysis
Biochemical Properties
2-Amino-5-chloropyrimidin-4(3H)-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions often result in the modulation of enzyme activity, thereby influencing various biochemical pathways. The nature of these interactions can be either inhibitory or stimulatory, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is crucial for cell division and differentiation. By modulating this pathway, this compound can alter cell proliferation rates and impact cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as DNA and RNA, thereby influencing gene expression. Additionally, it can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. These interactions are often mediated by hydrogen bonding and hydrophobic interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, including cellular apoptosis and organ damage. Threshold effects are often observed, where a certain dosage level must be reached before any noticeable effects occur .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for the metabolism of various compounds. These interactions can influence metabolic flux and alter the levels of specific metabolites. Additionally, this compound can act as a substrate for certain enzymes, leading to its conversion into other biologically active compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, certain transporters can facilitate the uptake of this compound into the cytoplasm, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloropyrimidin-4(3H)-one typically involves the reaction of 2,4,5-trichloropyrimidine with ammonia or an amine under controlled conditions. The reaction can be carried out in a solvent such as ethanol or water, and it often requires heating to facilitate the substitution of chlorine atoms by the amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chloropyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxyl groups, thiols, or amines.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct properties and applications.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium thiolate, and primary amines. These reactions are typically carried out in polar solvents like ethanol or water.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under mild conditions to achieve the desired transformations.
Condensation Reactions: Acid or base catalysts are often employed to facilitate these reactions, which may require elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield 2-amino-5-hydroxypyrimidin-4(3H)-one or 2-amino-5-thiopyrimidin-4(3H)-one, while condensation reactions can produce fused heterocyclic compounds.
Scientific Research Applications
2-Amino-5-chloropyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds, which are important in the development of new materials and catalysts.
Biology: The compound can be used to study enzyme interactions and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-chloropyrimidine
- 2-Amino-5-fluoropyrimidine
- 2-Amino-5-methylpyrimidine
Uniqueness
2-Amino-5-chloropyrimidin-4(3H)-one is unique due to the presence of both an amino group and a chlorine atom on the pyrimidine ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
2-amino-5-chloro-1H-pyrimidin-6-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O/c5-2-1-7-4(6)8-3(2)9/h1H,(H3,6,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCAKGMHAFDMNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=N1)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801292511 | |
Record name | 2-Amino-5-chloro-4(3H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801292511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89033-81-8 | |
Record name | 2-Amino-5-chloro-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89033-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-chloro-4(3H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801292511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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